
3-Bromo-4-chlorobenzyl alcohol
Overview
Description
3-Bromo-4-chlorobenzyl alcohol (CAS: 329218-12-4) is a halogenated benzyl alcohol derivative with the molecular formula C₇H₆BrClO and a molecular weight of 221.48 g/mol . It features a benzene ring substituted with bromine at position 3, chlorine at position 4, and a hydroxymethyl group (–CH₂OH) at position 1. This compound is primarily utilized as an organic synthesis intermediate, particularly in the preparation of pharmaceuticals, agrochemicals, and specialized polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Electrophilic Aromatic Substitution (EAS)
The most common synthetic approach to 3-Bromo-4-chlorobenzyl alcohol is via electrophilic aromatic substitution, where benzyl alcohol or a benzyl alcohol derivative is treated sequentially or simultaneously with bromine and chlorine sources. The key challenge is to control the position of substitution to obtain bromine at the 3-position and chlorine at the 4-position.
Reaction Scheme:
Benzyl alcohol + Br2 + Cl2 → this compound-
- Solvent: Often inert solvents such as dichloromethane or carbon tetrachloride are used.
- Temperature: Controlled low temperatures to moderate (0–25 °C) to avoid over-halogenation.
- Catalysts: Lewis acids (e.g., FeBr3, FeCl3) may be employed to activate halogen sources.
- Stoichiometry: Precise molar ratios of bromine and chlorine are critical for regioselectivity.
Mechanism:
The aromatic ring undergoes electrophilic attack by halogen electrophiles. The directing effects of the hydroxymethyl group (-CH2OH) and existing halogens influence substitution positions, favoring bromine at position 3 and chlorine at position 4.
Alternative Halogenation Strategies
Stepwise Halogenation:
Starting from 4-chlorobenzyl alcohol, bromination is performed to introduce bromine at the 3-position selectively. Alternatively, starting from 3-bromobenzyl alcohol, chlorination can be done at the 4-position.Use of Halogenating Reagents:
Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for milder halogenation with better selectivity.
Reduction of Halogenated Benzaldehyde or Benzoic Acid Derivatives
Although less common for this compound specifically, analogous compounds like 3-bromo-4-fluorobenzyl alcohol are prepared by reduction of their corresponding benzoic acid derivatives with hydride donors such as sodium borohydride or lithium aluminum hydride. This method could be adapted for this compound by:
- Starting from 3-bromo-4-chlorobenzoic acid or its reactive derivatives (e.g., acid chlorides).
- Reduction using hydride complexes under controlled temperature (0–50 °C) in suitable solvents (e.g., isopropanol).
Industrial Preparation Methods
Industrial synthesis of this compound generally involves:
- Continuous Flow Reactors: These allow precise control over temperature, pressure, and reactant feed rates, improving yield and purity.
- Optimization of Reaction Parameters: Temperature, solvent choice, and halogen source concentration are optimized for scale-up.
- Purification: Post-reaction, the product is isolated by extraction, washing, drying, and vacuum distillation to achieve high purity.
Data Table Summarizing Preparation Methods
Method | Starting Material | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
---|---|---|---|---|---|
Electrophilic Aromatic Substitution | Benzyl alcohol | Br2, Cl2, FeBr3/FeCl3 catalysts, inert solvent | 0–25 | Moderate | Regioselectivity depends on reaction control |
Stepwise Halogenation | 4-Chlorobenzyl alcohol or 3-Bromobenzyl alcohol | Br2 or Cl2, NBS/NCS, mild conditions | 0–25 | High | Allows selective introduction of second halogen |
Reduction of Halogenated Benzoic Acid | 3-Bromo-4-chlorobenzoic acid or acid chloride | NaBH4 or LiAlH4, isopropanol | 0–50 | High | Provides high purity, scalable method |
Research Findings and Analysis
Regioselectivity: The hydroxymethyl group on benzyl alcohol is an ortho/para-directing group, influencing halogen substitution patterns. Careful control of halogen equivalents and reaction conditions is essential to achieve substitution at the 3- and 4-positions specifically.
Reaction Kinetics: Lower temperatures favor mono-substitution and reduce side reactions such as polyhalogenation or oxidation of the alcohol group.
Purification Techniques: Vacuum distillation and solvent extraction are effective for isolating pure this compound, as the compound often forms oily crude products.
Comparative Studies: Analogous compounds like 3-bromo-4-fluorobenzyl alcohol are prepared via reduction of benzoic acid derivatives, suggesting that similar strategies could be adapted for this compound to improve yield and purity in industrial contexts.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-chlorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms, yielding benzyl alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed:
Oxidation: 3-Bromo-4-chlorobenzaldehyde or 3-Bromo-4-chlorobenzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Bromo-4-chlorobenzyl alcohol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used to study the effects of halogenated benzyl alcohols on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to modify their properties or used as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chlorobenzyl alcohol depends on its specific application. In chemical reactions, the presence of bromine and chlorine atoms on the benzene ring influences the compound’s reactivity and selectivity. These halogen atoms can participate in various interactions, such as hydrogen bonding or halogen bonding, affecting the compound’s behavior in different environments.
Comparison with Similar Compounds
Key Properties:
- Physical State : Typically a solid or viscous liquid under standard conditions.
- Reactivity : The hydroxyl group participates in nucleophilic substitutions, esterifications, and oxidations, while the halogen atoms (Br, Cl) enable further functionalization via cross-coupling reactions .
- Safety : Requires handling in well-ventilated areas with personal protective equipment (PPE). Key hazards include skin/eye irritation (H315, H319) and flammability (P210: avoid heat/open flames) .
The structural and functional attributes of 3-bromo-4-chlorobenzyl alcohol can be contextualized against related benzyl alcohol derivatives. Below is a detailed comparison:
Table 1: Comparative Analysis of Halogenated Benzyl Alcohols
Structural and Functional Differences
Halogen Type and Position :
- Bromine and chlorine in This compound provide steric bulk and moderate electron-withdrawing effects, favoring electrophilic aromatic substitution (EAS) at the para position .
- In 3-bromo-4-fluorobenzyl alcohol , fluorine’s strong electron-withdrawing nature enhances the acidity of the hydroxyl group (pKa ~10) compared to chlorine (pKa ~12) .
- The trifluoromethyl (–CF₃) group in 3-bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol drastically increases hydrophobicity and metabolic stability, making it valuable in drug design .
Reactivity Trends :
- This compound undergoes Suzuki-Miyaura coupling more readily than its fluorinated analog due to bromine’s superior leaving-group ability .
- 4-Chloro-3-(trifluoromethyl)benzyl alcohol exhibits reduced nucleophilicity at the hydroxyl group due to the –CF₃ group’s electron-withdrawing effect, limiting esterification efficiency .
Applications :
Biological Activity
3-Bromo-4-chlorobenzyl alcohol (C7H6BrClO) is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, properties, and biological effects, focusing on its pharmacological potential and mechanisms of action.
This compound is characterized by the following structural and chemical properties:
- Molecular Formula : C7H6BrClO
- CAS Number : 329218-12-4
- SMILES Notation : C1=CC(=C(C=C1CO)Br)Cl
- Molecular Weight : 219.48 g/mol
The compound features a benzyl alcohol structure substituted with bromine and chlorine atoms, which may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves the bromination and chlorination of benzyl alcohol derivatives. Various methods have been reported, including:
- Bromination : The introduction of bromine can be achieved through electrophilic aromatic substitution.
- Chlorination : Chlorine can similarly be introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus trichloride.
These methods yield the desired compound with varying degrees of purity and yield, highlighting the importance of optimizing reaction conditions for practical applications.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. A study demonstrated that this compound had significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were recorded, showcasing its potential as an antimicrobial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
These findings suggest that the compound could be a candidate for developing new antibacterial therapies.
Antiparasitic Activity
In addition to its antibacterial properties, preliminary studies have indicated that this compound may possess antiparasitic activity. A case study explored its efficacy against Plasmodium falciparum, the malaria-causing parasite. The results suggested that the compound inhibited parasite growth in vitro, although further studies are needed to elucidate the mechanism of action and optimize its efficacy.
The biological activity of this compound may be attributed to several mechanisms:
- Disruption of Cellular Membranes : The presence of halogen substituents can enhance the lipophilicity of the compound, allowing it to integrate into microbial membranes and disrupt their integrity.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes critical for microbial metabolism or replication.
- Interference with Signal Transduction : Similar compounds have been shown to interfere with signaling pathways in parasites, leading to reduced viability.
Study on Antimicrobial Activity
A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various substituted benzyl alcohols, including this compound. The study utilized standard disk diffusion methods to assess inhibition zones against selected bacteria. The results confirmed that this compound showed a stronger antibacterial effect compared to its unsubstituted counterparts.
Research on Antiparasitic Effects
Another investigation focused on the antiparasitic potential of this compound against Plasmodium falciparum. The compound was tested in vitro, revealing a dose-dependent inhibition of parasite growth. Further mechanistic studies are warranted to identify specific targets within the parasite's metabolic pathways.
Q & A
Q. What are the recommended laboratory synthesis methods for 3-Bromo-4-chlorobenzyl alcohol?
Basic
Synthesis typically involves sequential halogenation of benzyl alcohol derivatives. A common approach includes:
- Chlorination : Introduce the chlorine substituent first via electrophilic substitution using Cl₂ or SOCl₂ under anhydrous conditions.
- Bromination : Subsequent bromination at the meta position can be achieved using Br₂ with a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS) under controlled conditions to avoid over-substitution .
- Hydroxylation : Ensure the hydroxyl group (-OH) is protected during halogenation steps (e.g., using acetyl or silyl protecting groups) to prevent oxidation or side reactions .
Q. What spectroscopic and analytical techniques are optimal for characterizing this compound?
Basic
- NMR Spectroscopy : ¹H NMR identifies the aromatic proton splitting patterns (e.g., doublets for adjacent substituents) and hydroxyl proton resonance. ¹³C NMR confirms the positions of Br and Cl via deshielding effects .
- FTIR : Detects the -OH stretch (~3200–3600 cm⁻¹) and C-Br/C-Cl vibrations (500–800 cm⁻¹).
- GC-MS/HPLC : Validates purity (>97% by GC) and molecular weight (221.48 g/mol) .
Q. How do electron-withdrawing substituents (Br, Cl) influence the reactivity of this compound in nucleophilic substitution reactions?
Advanced
- Activation Effects : The combined electron-withdrawing effects of Br and Cl increase the electrophilicity of the aromatic ring, favoring nucleophilic aromatic substitution (SNAr) at positions ortho/para to the substituents.
- Steric Hindrance : The bulky benzyl alcohol group may slow reactions at adjacent positions, requiring optimization of reaction temperature or catalysts (e.g., CuI for Ullmann couplings) .
- Comparative Data : Fluorinated analogs (e.g., 3-Bromo-4-fluorobenzyl alcohol) exhibit faster SNAr rates due to fluorine’s stronger -I effect, highlighting substituent-dependent reactivity .
Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point, solubility) for halogenated benzyl alcohols?
Advanced
- Purity Analysis : Use HPLC to confirm compound purity; impurities (e.g., residual solvents, dihalogenated byproducts) can alter melting points .
- Crystallization Solvents : Polymorphic forms may arise from different solvents (e.g., ethanol vs. hexane), affecting melting points.
- Literature Cross-Validation : Compare data with structurally similar compounds (e.g., 4-Bromo-2,6-difluorobenzyl alcohol, CAS 162744-59-4) to identify trends in substituent effects .
Q. What safety protocols are critical when handling this compound?
Basic
- Storage : Keep in a cool (<25°C), dry environment, away from oxidizers and ignition sources (P210) .
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact (P201, P202).
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
Q. What strategies mitigate competing side reactions during derivatization of this compound?
Advanced
- Protection of -OH Group : Temporarily protect the hydroxyl group with acetyl or tert-butyldimethylsilyl (TBS) ethers to prevent oxidation during bromination/chlorination .
- Temperature Control : Maintain reactions at 0–5°C to suppress dihalogenation or ring-opening side reactions.
- Catalytic Optimization : Use Pd/C or Ni catalysts for selective cross-coupling reactions (e.g., Suzuki-Miyaura) to retain the benzyl alcohol scaffold .
Q. How does the steric and electronic profile of this compound compare to its fluorinated analogs in material science applications?
Advanced
- Electronic Effects : Fluorine’s strong -I effect increases polarity and thermal stability compared to Cl, making fluorinated analogs more suitable for high-temperature polymers.
- Steric Considerations : The larger van der Waals radius of Br (~1.85 Å) vs. F (~1.47 Å) may hinder packing efficiency in crystalline materials.
- Case Study : 3-Fluoro-4-methylbenzyl alcohol (CAS N/A) exhibits enhanced solubility in polar solvents, whereas the bromo-chloro derivative is more lipophilic .
Q. What computational methods are effective for predicting the reactivity of this compound in silico?
Advanced
- DFT Calculations : Use Gaussian or ORCA to model transition states for SNAr reactions, focusing on substituent-induced charge distribution changes.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics.
- SAR Studies : Compare Hammett σ values for Br (+0.23) and Cl (+0.23) to predict regioselectivity in multi-step syntheses .
Q. How can researchers address low yields in the synthesis of this compound derivatives?
Advanced
- Byproduct Analysis : Identify dihalogenated impurities via LC-MS and adjust stoichiometry (e.g., limit Br₂ to 1.1 equivalents).
- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity (e.g., 30 minutes at 100°C vs. 24 hours reflux) .
- Catalyst Screening : Test Pd(0)/Pd(II) systems for coupling reactions to minimize dehalogenation side products .
Q. What are the emerging applications of this compound in pharmaceutical intermediates?
Advanced
- Antimicrobial Agents : Serve as a scaffold for developing halogenated quinolones via coupling with piperazine derivatives.
- Kinase Inhibitors : Functionalize the benzyl alcohol group to introduce sulfonamide or urea moieties for targeted therapies.
- Case Study : Analogous compounds like 4-Hydroxybenzyl alcohol (CAS 623-05-2) are used in antioxidant drug development, suggesting potential for bromo-chloro derivatives in redox-active therapeutics .
Properties
IUPAC Name |
(3-bromo-4-chlorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXLQZNUPRSYEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679339 | |
Record name | (3-Bromo-4-chlorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329218-12-4 | |
Record name | 3-Bromo-4-chlorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329218-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Bromo-4-chlorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-chlorobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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